1-(2-Pyrimidinyl)-2-pyrrolidinone

Overview

Description

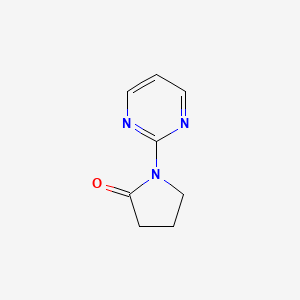

1-(2-Pyrimidinyl)-2-pyrrolidinone is an organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring fused to a pyrrolidinone structure

Mechanism of Action

Target of Action

The primary target of 1-(2-Pyrimidinyl)-2-pyrrolidinone, also known as 1-(2-Pyrimidinyl)piperazine (1-PP), is the α2-adrenergic receptor . This receptor plays a crucial role in regulating neurotransmitter release from adrenergic neurons in the central nervous system.

Mode of Action

1-PP acts as an antagonist of the α2-adrenergic receptor . This means it binds to these receptors and blocks their function, preventing the normal neurotransmitter (norepinephrine) from binding. It also acts as a partial agonist of the 5-HT1A receptor , a serotonin receptor, which can modulate the release of other neurotransmitters and influence various biological and neurological processes.

Biochemical Pathways

Its antagonistic action on the α2-adrenergic receptor can increase noradrenergic and dopaminergic activity . Its partial agonistic action on the 5-HT1A receptor can also influence serotonin-mediated pathways .

Pharmacokinetics

1-PP is a major metabolite of the anxiolytic drug buspirone . After oral administration, buspirone is rapidly absorbed and extensively metabolized, with 1-PP being one of the main metabolites . The pharmacokinetic properties of buspirone, and by extension 1-PP, include a volume of distribution of 5.3 L/kg, a systemic clearance of about 1.7 L/h/kg, and an elimination half-life of about 2.5 hours . The pharmacokinetics are linear over the dose range 10 to 40mg .

Result of Action

The antagonistic action of 1-PP on the α2-adrenergic receptor can lead to increased noradrenergic and dopaminergic activity . This can result in various physiological effects, including changes in mood, cognition, and behavior. The partial agonistic action on the 5-HT1A receptor can also have various effects, potentially contributing to the anxiolytic effects of buspirone .

Action Environment

The action of 1-PP can be influenced by various environmental factors. For instance, the presence of certain substances in the soil, such as clay, inorganics, and humic substances, can affect the degradation of herbicides like 1-PP . Microbes in the environment can also play a role in the degradation process

Biochemical Analysis

Biochemical Properties

1-(2-Pyrimidinyl)-2-pyrrolidinone may interact with enzymes, proteins, and other biomolecules in biochemical reactions. For instance, pyrimidinylpiperazine, a related compound, is known to act as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Related compounds have shown a biphasic action in animal models, with an antidepressant-like effect at low or moderate doses that disappears as the doses are increased .

Metabolic Pathways

Related compounds are known to be metabolized into various metabolites .

Subcellular Localization

Related compounds are known to interact with various subcellular components .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Pyrimidinyl)-2-pyrrolidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with γ-butyrolactone in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to facilitate the formation of the pyrrolidinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure the scalability and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Pyrimidinyl)-2-pyrrolidinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be synthesized.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) under mild conditions.

Major Products Formed:

Oxidation: Formation of pyrimidine carboxylic acids.

Reduction: Formation of pyrrolidinyl derivatives.

Substitution: Formation of halogenated pyrimidinyl-pyrrolidinone derivatives.

Scientific Research Applications

1-(2-Pyrimidinyl)-2-pyrrolidinone has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe in enzyme studies.

Medicine: Explored for its pharmacological properties, including potential use as an anxiolytic agent.

Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

1-(2-Pyrimidinyl)piperazine: Shares the pyrimidine ring but has a piperazine moiety instead of a pyrrolidinone.

2-Pyrimidinyl-1,2,3,4-tetrahydroquinoline: Another heterocyclic compound with a pyrimidine ring fused to a different structure.

Uniqueness: 1-(2-Pyrimidinyl)-2-pyrrolidinone is unique due to its specific combination of the pyrimidine and pyrrolidinone rings, which imparts distinct chemical and biological properties

Biological Activity

1-(2-Pyrimidinyl)-2-pyrrolidinone, also known as EVT-3257303, is a compound that has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring fused with a pyrimidine moiety. This structural configuration contributes to its potential as a pharmacologically active compound. The compound's molecular formula is C₈H₈N₂O, with a molecular weight of 152.16 g/mol.

Antimicrobial Activity

One of the notable biological activities of this compound is its antibacterial effect against plant pathogenic bacteria, specifically Xanthomonas phaseoli. Studies indicate that it exhibits significant inhibitory activity, making it a candidate for agricultural applications in controlling bacterial diseases in crops.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be closely linked to its molecular structure. The presence of the pyrrolidine ring enhances the compound's interaction with biological targets. Research indicates that modifications to the substituents on the pyrrolidine ring can lead to variations in biological activity, emphasizing the importance of SAR studies in drug development .

Table: Summary of Biological Activities

Case Studies and Research Findings

- Antibacterial Efficacy : In a study focusing on agricultural pathogens, this compound was tested against Xanthomonas phaseoli and demonstrated effective inhibition at concentrations as low as 50 μg/mL. This suggests its potential use as a biopesticide.

- Enzyme Inhibition Studies : Research has shown that derivatives of pyrrolidine compounds, including this compound, exhibit significant inhibition against cholinesterase enzymes, which are critical in neurotransmission processes. These findings highlight the compound's potential role in treating neurodegenerative diseases .

- Anticancer Properties : A recent investigation into the anticancer properties of pyrrolidine derivatives revealed that certain modifications to the this compound structure enhance its cytotoxic effects against various cancer cell lines. The study reported IC50 values in the nanomolar range, indicating potent activity .

Properties

IUPAC Name |

1-pyrimidin-2-ylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c12-7-3-1-6-11(7)8-9-4-2-5-10-8/h2,4-5H,1,3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQVVHKXASXJAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701299302 | |

| Record name | 1-(2-Pyrimidinyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27179-32-4 | |

| Record name | 1-(2-Pyrimidinyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27179-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Pyrimidinyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.